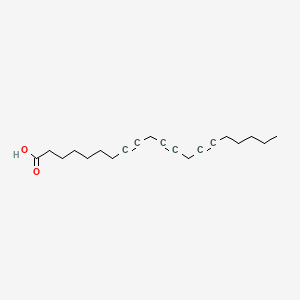

8,11,14-Eicosatriynoic Acid

Descripción general

Descripción

El Ácido 8,11,14-Eicosatriynoico es un ácido graso poliinsaturado con una estructura única caracterizada por tres enlaces triples en las posiciones 8, 11 y 14. Este compuesto es conocido por su actividad biológica, particularmente como inhibidor de la biosíntesis de prostaglandinas y leucotrienos, y su papel en el bloqueo de la agregación plaquetaria inducida por el ácido araquidónico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido 8,11,14-Eicosatriynoico típicamente implica el uso de precursores de alquinos y reacciones de acoplamiento catalizadas por paladio. Un método común es el acoplamiento de Sonogashira, que implica la reacción de alquinos terminales con intermedios halogenados en presencia de un catalizador de paladio y un co-catalizador de cobre. Las condiciones de reacción a menudo incluyen una atmósfera inerte, como nitrógeno o argón, y el uso de solventes como tetrahidrofurano o dimetilformamida.

Métodos de Producción Industrial: La producción industrial del Ácido 8,11,14-Eicosatriynoico puede implicar reacciones de acoplamiento de Sonogashira a gran escala, seguidas de procesos de purificación como cromatografía en columna o recristalización para obtener el compuesto puro. La escalabilidad de este método permite la producción de cantidades significativas del compuesto para investigación y aplicaciones comerciales.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido 8,11,14-Eicosatriynoico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Los enlaces triples en el compuesto pueden oxidarse para formar epóxidos u otros derivados oxigenados.

Reducción: Los enlaces triples pueden reducirse a enlaces dobles o simples utilizando reacciones de hidrogenación.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica en las posiciones del enlace triple.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden usar reactivos como permanganato de potasio u óxido de osmio tetroxide en condiciones suaves.

Reducción: Se usa comúnmente gas hidrógeno en presencia de un catalizador de paladio o platino para la hidrogenación.

Sustitución: Los nucleófilos como aminas o tioles pueden reaccionar con los enlaces triples en condiciones básicas.

Productos Principales:

Oxidación: Epóxidos o derivados hidroxilados.

Reducción: Alquenos o alcanos.

Sustitución: Derivados sustituidos con amino o tiol.

Aplicaciones Científicas De Investigación

Cancer Research

8,11,14-Eicosatriynoic acid has been identified as having significant implications in cancer biology. It is expressed by various cancer cell types, including those from colon, lung, breast, and prostate cancers. Research indicates that this compound promotes cancer cell growth and neovascularization, which is the formation of new blood vessels that supply tumors with nutrients and oxygen .

Case Studies

- Neovascularization : Studies have shown that this compound enhances the angiogenesis process in tumor environments. This suggests a dual role where it could be both a target for therapeutic intervention and a biomarker for aggressive tumor types.

- Tumor Growth Modulation : In vitro studies have demonstrated that the presence of this fatty acid can influence the proliferation rates of certain cancer cell lines, indicating its potential role in tumorigenesis .

Inflammation and Metabolic Studies

The compound has been noted for its effects on inflammation and lipid metabolism. It acts as a nonspecific inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. This inhibition can potentially reduce inflammatory pathways associated with various diseases .

Cardiovascular Health

Research indicates that this compound may play a role in cardiovascular health by influencing lipid profiles and potentially lowering cholesterol levels. Its effects on arachidonate metabolism are particularly noteworthy as they relate to cardiovascular disease mechanisms .

Metabolic Studies

- Hypocholesterolemic Effects : Animal studies have shown that this fatty acid can lead to reductions in serum cholesterol levels.

- Platelet Function : The compound's ability to modulate platelet aggregation suggests potential applications in preventing thrombotic events associated with cardiovascular diseases .

Neurobiology

There is emerging interest in the role of this compound within neurobiology. It has been studied for its effects on neuronal signaling pathways and calcium ion dynamics within neurons.

Research Insights

- Calcium Channel Modulation : Studies indicate that this fatty acid can influence calcium currents in neurons, which are critical for neurotransmitter release and overall neuronal excitability .

- Potential Neuroprotective Effects : Given its modulation of inflammatory pathways and calcium signaling, there is potential for therapeutic applications in neurodegenerative diseases where inflammation plays a key role.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Promotes growth and neovascularization in tumors | Expressed in various cancer types; enhances angiogenesis |

| Inflammation Modulation | Inhibits COX and LOX pathways | Reduces pro-inflammatory mediators |

| Cardiovascular Health | Influences lipid metabolism; potential hypocholesterolemic effects | Lowers serum cholesterol; modulates platelet function |

| Neurobiology | Affects neuronal signaling; modulates calcium dynamics | Influences neurotransmitter release |

Mecanismo De Acción

El mecanismo de acción del Ácido 8,11,14-Eicosatriynoico implica la inhibición de enzimas clave en la biosíntesis de prostaglandinas y leucotrienos. El compuesto bloquea la 12-lipooxigenasa, la ciclooxigenasa y la 5-lipooxigenasa humanas con concentraciones inhibitorias específicas (valores IC50) de 0.46 μM, 14 μM y 25 μM, respectivamente . Al inhibir estas enzimas, el compuesto reduce la producción de mediadores inflamatorios y la agregación plaquetaria.

Compuestos Similares:

Ácido 8,11,14-Eicosatrienoico: Otro ácido graso poliinsaturado con tres enlaces dobles en lugar de enlaces triples.

Ácido Dihomo-γ-linolénico: Un ácido graso ω-6 de 20 carbonos con tres enlaces dobles cis.

Comparación:

Diferencias Estructurales: El Ácido 8,11,14-Eicosatriynoico tiene enlaces triples, mientras que compuestos similares como el Ácido 8,11,14-Eicosatrienoico y el Ácido Dihomo-γ-linolénico tienen enlaces dobles.

Actividad Biológica: La presencia de enlaces triples en el Ácido 8,11,14-Eicosatriynoico confiere propiedades inhibitorias únicas en las enzimas involucradas en la inflamación, lo que lo distingue de sus contrapartes.

Aplicaciones: Si bien todos estos compuestos se estudian por sus funciones en la inflamación y los procesos relacionados, la estructura única del Ácido 8,11,14-Eicosatriynoico lo hace particularmente valioso en la química del clic y como un potente inhibidor de enzimas específicas.

En conclusión, el Ácido 8,11,14-Eicosatriynoico es un compuesto de gran interés debido a su estructura única, reactividad química diversa y amplia gama de aplicaciones en la investigación científica y la industria. Su capacidad para inhibir enzimas clave involucradas en la inflamación y sus posibles beneficios terapéuticos lo convierten en un compuesto valioso para su posterior estudio y desarrollo.

Comparación Con Compuestos Similares

8,11,14-Eicosatrienoic Acid: Another polyunsaturated fatty acid with three double bonds instead of triple bonds.

Dihomo-γ-linolenic Acid: A 20-carbon ω-6 fatty acid with three cis double bonds.

Comparison:

Structural Differences: 8,11,14-Eicosatriynoic Acid has triple bonds, while similar compounds like 8,11,14-Eicosatrienoic Acid and Dihomo-γ-linolenic Acid have double bonds.

Biological Activity: The presence of triple bonds in this compound confers unique inhibitory properties on enzymes involved in inflammation, making it distinct from its counterparts.

Applications: While all these compounds are studied for their roles in inflammation and related processes, this compound’s unique structure makes it particularly valuable in click chemistry and as a potent inhibitor of specific enzymes.

Actividad Biológica

8,11,14-Eicosatriynoic Acid (ETYA) is a polyunsaturated fatty acid that has garnered attention due to its unique structural properties and biological activities. As an analog of arachidonic acid, ETYA has been studied for its role as a nonspecific inhibitor of cyclooxygenases (COX) and lipoxygenases (LO), which are crucial enzymes in the metabolism of fatty acids.

- Molecular Formula : C20H24O2

- Molecular Weight : 296.4 g/mol

- CAS Number : 1191-85-1

- Melting Point : 78-80 °C

- Density : 1.0±0.1 g/cm³

ETYA acts primarily as a nonspecific inhibitor of COX and LO enzymes, with reported IC50 values of approximately 4 µM for LO and 8 µM for COX . This inhibition affects the production of various eicosanoids, which are signaling molecules derived from fatty acids. In particular, ETYA has been shown to activate peroxisome proliferator-activated receptors (PPARs) at concentrations around 10 µM, influencing metabolic pathways related to inflammation and lipid metabolism .

Anti-inflammatory Effects

ETYA's inhibition of COX and LO enzymes suggests a potential role in reducing inflammation. Studies indicate that ETYA can modulate the production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases .

Effects on Cell Signaling

Research has demonstrated that ETYA can influence cell signaling pathways by activating PPARα and PPARγ. These receptors play vital roles in regulating lipid metabolism, glucose homeostasis, and inflammation .

Case Studies

- Platelet Function :

- Zebrafish Model :

- TRPV Channel Modulation :

Summary of Findings

Propiedades

IUPAC Name |

icosa-8,11,14-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLIWTBTVOPGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.